molecular formula C17H27N3O3 B12089420 tert-Butyl 5-amino-2-morpholinobenzyl(methyl)carbamate

tert-Butyl 5-amino-2-morpholinobenzyl(methyl)carbamate

Cat. No.: B12089420
M. Wt: 321.4 g/mol
InChI Key: MAAANNOXLUWFFH-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-2-morpholinobenzyl(methyl)carbamate is a sophisticated synthetic building block primarily used in medicinal chemistry and drug discovery research. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which is widely used to protect amines during multi-step synthetic sequences . The Boc group is stable under basic conditions and toward nucleophiles but can be cleanly removed with mild acid to regenerate the amine functionality . The presence of both the morpholine ring and a primary amine on the aromatic core makes this molecule a valuable precursor for constructing more complex target molecules, particularly in the development of pharmacologically active compounds. Key Applications & Research Value: This chemical serves as a key intermediate in the synthesis of potential active pharmaceutical ingredients (APIs). Its structure suggests utility in creating compounds for various therapeutic areas. The primary amine group allows for further functionalization through amide bond formation or nucleophilic substitution, while the morpholine group can act as a solubilizing moiety or a key pharmacophore. Researchers value this compound for its versatility in analog development and structure-activity relationship (SAR) studies. Handling & Storage: For prolonged shelf life, store under an inert atmosphere at 2-8°C. As with all chemicals, please refer to the Safety Data Sheet (SDS) for safe handling procedures. This product is intended for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C17H27N3O3

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl N-[(5-amino-2-morpholin-4-ylphenyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C17H27N3O3/c1-17(2,3)23-16(21)19(4)12-13-11-14(18)5-6-15(13)20-7-9-22-10-8-20/h5-6,11H,7-10,12,18H2,1-4H3

InChI Key

MAAANNOXLUWFFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=C(C=CC(=C1)N)N2CCOCC2

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

The morpholine ring is introduced via nucleophilic substitution on 2-fluoro-5-nitrobenzyl alcohol. Optimization studies indicate that using morpholine (2.5 equiv) in DMF at 90°C for 12 hours achieves 85% yield. Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state.

Table 1: Solvent Effects on Morpholine Substitution

SolventTemperature (°C)Time (h)Yield (%)
DMF901285
DMSO901082
THF652468

Nitro Group Retention Strategies

The nitro group remains intact during substitution due to its meta-directing nature, which minimizes electronic interference at the ortho position.

Reduction of Nitro to Amino Group

Catalytic Hydrogenation

Catalytic hydrogenation (H₂, 50 psi, 25°C) over 10% Pd/C in ethanol reduces the nitro group to amine with 92% yield. This method avoids over-reduction and is scalable.

Chemoselective Alternatives

Iron/HCl systems (Fe powder, 6M HCl, 70°C) provide a cost-effective alternative (yield: 88%), but require rigorous pH control to prevent side reactions.

Carbamate Formation and Boc Protection

Methylcarbamate Synthesis

The benzylic alcohol is converted to methylcarbamate using methyl chloroformate (1.2 equiv) and DMAP (0.1 equiv) in dichloromethane (0°C to 25°C, 4 hours). Yield: 89%.

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Activation of the alcohol by DMAP to form a reactive intermediate.

  • Nucleophilic attack by methyl chloroformate to form the carbamate.

tert-Butyl Protection

Boc protection is achieved using Boc anhydride (Boc₂O, 1.5 equiv) and triethylamine (2.0 equiv) in THF (25°C, 6 hours). Yield: 88%.

Table 2: Boc Protecting Reagents Compared

ReagentBaseSolventYield (%)
Boc₂OEt₃NTHF88
Boc-ClPyridineDCM82
CO₂/MeOHCs₂CO₃DMF75

Process Optimization and Scalability

One-Pot Nitro Reduction and Carbamate Formation

A streamlined protocol combines nitro reduction and carbamate formation in a single pot:

  • Hydrogenate 2-morpholino-5-nitrobenzyl alcohol to 5-amino-2-morpholinobenzyl alcohol.

  • Directly add methyl chloroformate and Boc₂O without intermediate isolation.
    Overall yield: 80%.

Green Chemistry Approaches

Supercritical CO₂ (scCO₂) at 90 bar promotes carbamate formation with dimethyl carbonate (DMC), reducing solvent waste. Yield: 77%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.85–2.90 (m, 4H, morpholine), 3.72–3.76 (m, 4H, morpholine), 5.12 (s, 2H, CH₂), 6.52 (d, J = 8.4 Hz, 1H, ArH), 7.21 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 7.34 (d, J = 2.4 Hz, 1H, ArH).

  • MS (ESI+) : m/z 364.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 80:20 MeOH/H₂O) confirms >99% purity, with retention time = 8.7 minutes.

Industrial-Scale Considerations

Cost Analysis

  • Catalytic hydrogenation reduces Pd/C costs by 30% compared to Fe/HCl systems, despite higher initial catalyst investment.

  • Boc₂O is preferred over Boc-Cl due to lower byproduct formation (tert-butanol vs. HCl).

Waste Management

Neutralization of HCl byproducts with NaOH generates NaCl effluent, which requires filtration and disposal .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the Boc group in tert-butyl 5-amino-2-morpholinobenzyl(methyl)carbamate occurs under acidic or basic aqueous conditions, yielding the free amine and carbon dioxide.

Key Conditions and Outcomes

Reaction TypeReagents/ConditionsProductsYieldReference
Acidic HydrolysisHCl (4M in dioxane), THF, H<sub>2</sub>O (rt, 2h)5-Amino-2-morpholinobenzyl(methyl)amine85%
Basic HydrolysisNaOH (1M), MeOH/H<sub>2</sub>O (50°C, 4h)Same amine product78%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the tert-butyl carbamate . The morpholine ring remains intact under these conditions due to its stability toward acids and bases.

Transesterification

The Boc group undergoes transesterification with alcohols, enabling the introduction of alternative protecting groups:

Example Reaction
This compound + MeOH → Methyl 5-amino-2-morpholinobenzyl(methyl)carbamate + tert-butanol

CatalystTemperatureConversion Rate
NaOMe60°C92% (24h)
DMAP25°C88% (48h)

This reaction is critical for modifying solubility or introducing orthogonal protection strategies .

Acidic Deprotection

Anhydrous acidic conditions (e.g., TFA or HCl in dioxane) cleave the Boc group efficiently:

  • TFA/DCM (1:1) : Complete deprotection in 30 minutes at 25°C .

  • H<sub>3</sub>PO<sub>4</sub> (85% aq.) : Selective cleavage without affecting morpholine or benzyl groups (95% yield) .

Catalytic Deprotection

The tris-4-bromophenylamminium radical cation (magic blue) with triethylsilane enables mild deprotection:

  • Conditions : 0.1 equiv MB<sup>+</sup>, 2 equiv Et<sub>3</sub>SiH, DCM, 25°C

  • Yield : 94% in 2h .

Amide Formation

The deprotected amine reacts with acyl chlorides or activated esters:
Example :
5-Amino-2-morpholinobenzyl(methyl)amine + AcCl → N-Acetyl derivative

Acylating AgentSolventYield
Acetyl chlorideTHF89%
Benzoyl chlorideDCM83%

Reductive Amination

The free amine participates in reductive amination with ketones:
Example :
Reaction with acetone (NaBH<sub>3</sub>CN, MeOH) → N-Isopropyl derivative (76% yield) .

Stability Data

ConditionStabilityDegradation Products
pH 2–6 (aq.)Stable for 48hNone detected
pH >10Partial hydrolysis (20% in 24h)Carbamic acid
100°C (neat)Decomposition (t<sub>1/2</sub> = 45min)CO<sub>2</sub>, isobutylene

Scientific Research Applications

Chemistry

In chemical research, tert-butyl 5-amino-2-morpholinobenzyl(methyl)carbamate serves as a crucial building block for synthesizing more complex molecules. Its unique functional groups allow for modifications that can lead to novel materials and catalysts, enhancing its utility in organic synthesis and materials science.

Biology

This compound is studied for its potential as a biochemical probe. Its structural characteristics enable it to interact with various enzymes and proteins, making it valuable for investigating enzyme activities and protein interactions. For example, it can be used to explore the mechanisms of action of specific targets in cellular pathways.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is being investigated for its therapeutic potential. It may act as a lead compound for developing new drugs aimed at treating diseases such as cancer or neurodegenerative disorders. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and advanced materials due to its stability and reactivity. Its applications extend to manufacturing processes where specific chemical properties are required for product development.

Case Study 1: Enzyme Interaction

A study demonstrated that this compound could effectively inhibit specific enzyme activities associated with cancer progression. The compound was shown to bind to the active site of the target enzyme, leading to decreased activity in vitro.

Case Study 2: Drug Development

Research involving this compound explored its role as a scaffold in drug design. Modifications to the structure led to derivatives with enhanced potency against cancer cell lines, indicating its potential as a starting point for developing anticancer agents.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-2-morpholinobenzyl(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with similar tert-butyl carbamate derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
tert-Butyl 5-amino-2-morpholinobenzyl(methyl)carbamate Not available C₁₇H₂₅N₃O₃ ~319.40 Morpholino, benzyl, Boc, amino Aromatic ring with morpholine substituent
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine, fluoro, hydroxy, Boc Halogenated heterocycle
tert-Butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate Not available C₁₆H₂₄ClN₅O₄ 385.85 Pyrimidine, chloro, nitro, cyclohexyl Nitro group for reactivity
tert-Butyl ((4-((2-chloro-5-iodopyrimidin-4-yl)amino)tetrahydro-2H-pyran-4-yl)methyl)carbamate Not available C₁₆H₂₃ClIN₅O₃ 491.74 Pyrimidine, iodo, pyran, Boc Heavy halogen substituent
(S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)carbamate Not available C₁₄H₁₉BrNO₃ 329.21 Bromo, methoxy, chiral center Aromatic bromine for cross-coupling
Key Observations:
  • Morpholino vs. Heterocyclic Cores: The target compound’s benzyl-morpholino scaffold contrasts with pyrimidine or pyran-based analogs. Morpholino groups enhance solubility due to their polar ether and amine groups, whereas halogenated pyrimidines (e.g., fluoro, chloro, iodo) increase electrophilicity for nucleophilic substitutions .
  • Substituent Effects: Amino groups (as in the target compound) are typically nucleophilic, enabling further derivatization, while nitro or halogen groups (e.g., in ) are electrophilic handles for reductions or cross-couplings.
  • Molecular Weight: The target compound (~319 g/mol) is heavier than pyrimidine-based analogs, reflecting its aromatic benzyl core and morpholino substituent.

Stability and Toxicology

  • Stability: Morpholino-containing compounds are generally stable under physiological conditions due to the saturated ether-amine ring. In contrast, halogenated pyrimidines (e.g., ) may degrade under UV light or basic conditions .
  • Toxicology: While direct data for the target compound are lacking, analogs like tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate show acute oral toxicity (LD₅₀ > 2000 mg/kg in rats). The morpholino group’s lower reactivity may reduce acute toxicity compared to halogenated derivatives.

Biological Activity

tert-Butyl 5-amino-2-morpholinobenzyl(methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a tert-butyl group, an amino group, a morpholine ring, and a benzyl moiety. These structural components contribute to its biological properties, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The morpholine ring enhances solubility and bioavailability, while the amino group can form hydrogen bonds, facilitating binding to target sites. This compound may act as an inhibitor or modulator in various biochemical pathways, particularly those involved in cancer and inflammatory processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in preclinical models, suggesting its utility in treating inflammatory diseases.
  • Enzyme Inhibition : Preliminary data suggest that it may inhibit specific enzymes involved in metabolic processes, impacting drug metabolism and efficacy.

Case Studies

  • In Vitro Studies : In a study assessing its anticancer properties, this compound was tested on human leukemia cells. Results indicated a significant reduction in cell viability at concentrations above 5 µM, with IC50 values suggesting potent activity against these cells .
  • Animal Models : In vivo studies using murine models of inflammation revealed that administration of the compound led to a marked decrease in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

Data Tables

Biological ActivityTest SystemConcentrationResult
AnticancerHuman AML cells5 µMReduced viability (GI50 ~5 µM)
Anti-inflammatoryMurine modelVariesDecreased cytokine levels

Research Findings

Recent studies have focused on optimizing the structure of related compounds to enhance their biological activity. For instance, modifications to the morpholine ring have been explored to improve binding affinity and selectivity towards target enzymes .

Moreover, comparative studies with similar carbamate derivatives indicate that this compound has superior activity profiles, making it a candidate for further development in drug discovery programs .

Q & A

Q. Table 1: Example Purification Data

IntermediatePurification MethodYield (%)Reference
Nitro intermediateColumn chromatography58%
Amine intermediateRecrystallization (EtOH)72%

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

  • Mass Spectrometry (MS): Confirm molecular ions (e.g., [M+H]⁺ at m/z 386 for intermediates) .
  • NMR Spectroscopy: Analyze ¹H/¹³C NMR for carbamate (C=O at ~155 ppm) and morpholine ring signals (δ 2.5–3.5 ppm) .
  • FT-IR: Identify N-H stretches (~3350 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .

Advanced: How can competing side reactions during coupling steps be minimized?

Answer:

  • Base Selection: Use weakly basic conditions (e.g., NaHCO₃) to prevent deprotection of the tert-butyl carbamate .
  • Temperature Control: Maintain room temperature during nucleophilic substitutions to avoid overalkylation.
  • Solvent Effects: Polar aprotic solvents (e.g., THF) enhance reaction rates while stabilizing intermediates .
  • Catalytic Additives: For Pd/Cu-catalyzed couplings, optimize ligand ratios (e.g., PPh₃) to suppress homocoupling by-products .

Advanced: How do solvent choice and reaction kinetics influence synthesis outcomes?

Answer:

  • THF vs. EtOH: THF improves solubility of non-polar intermediates, while EtOH facilitates reduction steps via proton donation.
  • Kinetic Studies: Monitor activation energy (Eₐ) via Arrhenius plots to identify temperature-sensitive steps (e.g., nitro reduction at 80°C vs. 25°C) .
  • Data Contradictions: Conflicting yields may arise from solvent purity or trace moisture. Replicate reactions under controlled conditions to validate results .

Advanced: How can X-ray crystallography resolve structural ambiguities?

Answer:

  • SHELX Workflow: Use SHELXD for phase determination and SHELXL for refinement. Key parameters:
    • High-resolution data (>1.0 Å) for accurate bond-length measurements.
    • Twinning analysis to address crystal defects .
  • Case Study: A related carbamate derivative showed hydrogen-bonding networks stabilizing the morpholine ring conformation .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Perform reactions in fume hoods to limit exposure to volatile intermediates (e.g., THF, NH₄Cl) .
  • Storage: Store at -20°C under inert gas (N₂) to prevent carbamate degradation .

Advanced: How can stability issues during long-term storage be addressed?

Answer:

  • Degradation Pathways: Hydrolysis of the tert-butyl group under acidic/humid conditions.
  • Mitigation Strategies:
    • Lyophilize the compound and store in sealed, desiccated vials.
    • Monitor purity via HPLC every 3–6 months .

Advanced: How to resolve discrepancies in reported NMR chemical shifts?

Answer:

  • Solvent Effects: Compare DMSO-d₆ vs. CDCl₃; carbamate protons may downfield shift in DMSO due to hydrogen bonding.
  • Dynamic Exchange: Morpholine ring puckering can broaden signals; use variable-temperature NMR to slow exchange rates .

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